(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine
Overview
Description
®-5-Bromo-2,3-dihydro-1H-inden-1-amine is a chiral amine compound characterized by the presence of a bromine atom at the 5th position of the indane ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2,3-dihydro-1H-inden-1-amine. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of ®-5-Bromo-2,3-dihydro-1H-inden-1-amine may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-5-Bromo-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 5-bromo-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 5-bromo-2,3-dihydro-1H-inden-1-amine derivatives.
Substitution: Formation of various substituted indane derivatives depending on the nucleophile used.
Scientific Research Applications
®-5-Bromo-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-5-Bromo-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydro-1H-inden-1-amine: The racemic mixture of the compound.
5-Chloro-2,3-dihydro-1H-inden-1-amine: A similar compound with a chlorine atom instead of bromine.
5-Fluoro-2,3-dihydro-1H-inden-1-amine: A similar compound with a fluorine atom instead of bromine.
Uniqueness
®-5-Bromo-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The specific stereochemistry and electronic effects imparted by the bromine atom make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1R)-5-bromo-2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUKCNPRRGOGDG-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401272505 | |
Record name | (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401272505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228561-27-0 | |
Record name | (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228561-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401272505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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